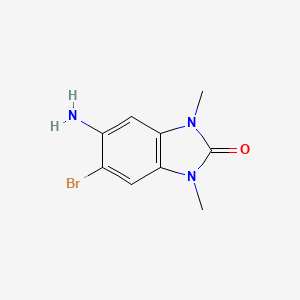

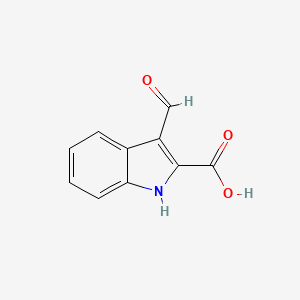

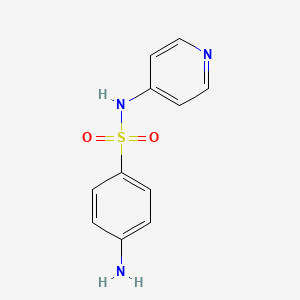

![molecular formula C8H9N5O2 B1309544 (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid CAS No. 902034-31-5](/img/structure/B1309544.png)

(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid" is a derivative of the pyrazolo[3,4-d]pyrimidine family, which is a class of heterocyclic aromatic organic compounds. These compounds have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can be achieved through different methods. One approach involves the heterocyclization reaction of 5-amino-1H-pyrazole-4-carboxamides with triethyl orthoesters using Brønsted-acidic ionic liquids as catalysts under solvent-free conditions . Another method includes an iminophosphorane-mediated annulation followed by nucleophilic addition with amines . Additionally, solid-liquid phase transfer catalysis has been used to regioselectively prepare 4-substituted 1-(4-hydroxybutyl)pyrazolo[3,4-d]pyrimidines .

Molecular Structure Analysis

The molecular structures of pyrazolo[3,4-d]pyrimidine derivatives are characterized using various analytical techniques such as IR, ^1H NMR, MS, elemental analysis, and X-ray diffraction crystallography . These techniques help in confirming the regioselectivity of the synthesis and the identity of the synthesized compounds.

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions. For instance, they can participate in domino reactions with heterocyclic CH acids, leading to the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline derivatives . They can also be halomethylated and brominated at specific positions to yield regioselective products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, which is important for their potential applications. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate leads to the formation of 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, and the reaction pathway can be elucidated through NMR spectroscopy and X-ray diffraction analysis .

Wissenschaftliche Forschungsanwendungen

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure of interest, has been extensively studied for its broad medicinal properties. This scaffold serves as a building block for drug-like candidates with a range of medicinal properties including anticancer, anti-infectious, anti-inflammatory, and CNS agents. Synthetic strategies for developing pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention, revealing substantial biological properties alongside structure-activity relationship (SAR) studies. These findings underscore the potential for further exploration and development of drug candidates utilizing this privileged scaffold (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles, which form pyrazolo[1,5-a]pyrimidines, have been a focus of research. This work has clarified the significance of regio-orientation in the synthesis of pyrazolo[1,5-a]pyrimidines, addressing literature controversies and contributing to a deeper understanding of the chemical behavior of these compounds (Mohamed & Mahmoud, 2019).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines, structurally resembling purines, have shown significant therapeutic significance across various disease conditions. Their bioactivity as adenosine antagonists unveiled a wide range of medicinal potential. Studies encompassing biochemical and biophysical properties have highlighted their relevance in treating central nervous system disorders, cardiovascular diseases, cancer, and inflammation, suggesting a rich area for drug development using this scaffold (Chauhan & Kumar, 2013).

Synthesis and Bioevaluation of Pyrazole Derivatives

The synthesis of pyrazole derivatives under various conditions has been reviewed, with these compounds displaying potential physical and chemical properties. Their wide range of activities, including herbicidal, antimicrobial, and antifungal effects, underscores the versatility of pyrazole-based compounds in scientific research and pharmaceutical development (Sheetal et al., 2018).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, similar to the pyrazolo[3,4-d]pyrimidin-4-ylamino scaffold, has been utilized in the design of kinase inhibitors. This versatility is due to its ability to interact with kinases through multiple binding modes, making it a recurrent motif in patents and research studies targeting a broad range of kinase targets. This highlights the scaffold's potential in the development of novel kinase inhibitors with applications in treating various diseases (Wenglowsky, 2013).

Zukünftige Richtungen

Pyrazolo[3,4-d]pyrimidines are considered attractive therapeutic targets for many diseases, particularly cancer . They are known to exhibit promising pharmacological properties and are considered new candidates for further optimization as anticancer agents . Therefore, future research may focus on the development of more effective pyrazolo[3,4-d]pyrimidines for cancer treatment .

Eigenschaften

IUPAC Name |

2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-13-8-5(2-12-13)7(10-4-11-8)9-3-6(14)15/h2,4H,3H2,1H3,(H,14,15)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVCUEAYAKIZSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

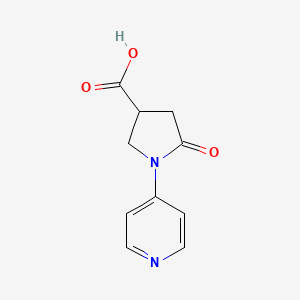

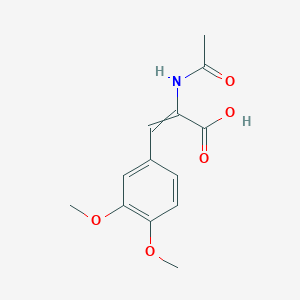

![Phenol, 4-[(4-aminophenyl)amino]-](/img/structure/B1309462.png)

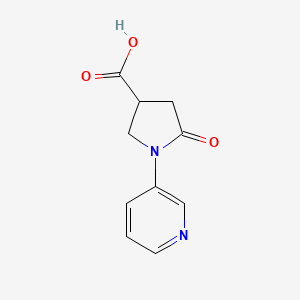

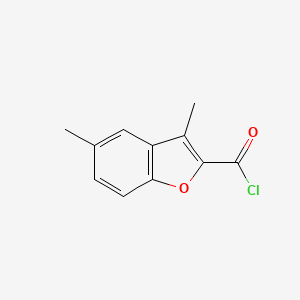

![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1309472.png)

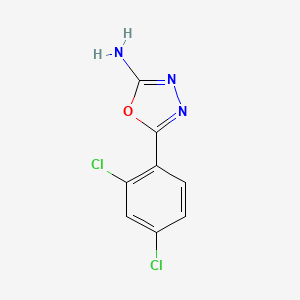

![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)